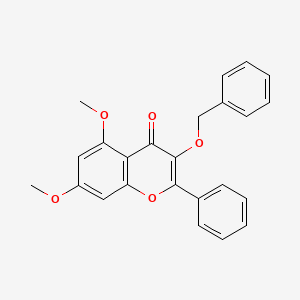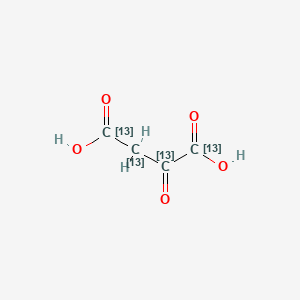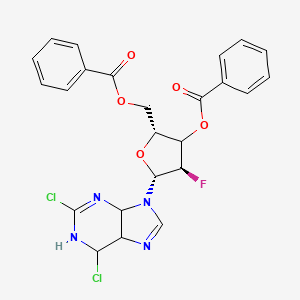
2,6-Dichloro-9-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranosyl)-9H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-9-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranosyl)-9H-purine is a highly complex compound known for its exceptional antiviral properties. It is particularly effective against a wide range of viral infections, including those caused by herpes viruses and retroviruses. The compound’s efficacy stems from its ability to extensively hinder viral DNA synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of protective groups to ensure selective reactions at specific sites on the molecule.
Industrial Production Methods
Industrial production of this compound requires stringent quality control measures to ensure high purity and consistency. The process involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities.
化学反应分析
Types of Reactions
2,6-Dichloro-9-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranosyl)-9H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 6 can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions. Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.
科学研究应用
2,6-Dichloro-9-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranosyl)-9H-purine has a wide range of scientific research applications:
Chemistry: It serves as a crucial building block for the synthesis of other complex molecules.
Biology: The compound is used in studies related to viral DNA synthesis and inhibition.
Medicine: Its antiviral properties make it a potential candidate for the development of antiviral drugs.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 2,6-Dichloro-9-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranosyl)-9H-purine involves the inhibition of viral DNA synthesis. The compound targets viral DNA polymerase, preventing the replication of viral DNA. This action effectively halts the proliferation of the virus, making it a potent antiviral agent.
相似化合物的比较
Similar Compounds
2,6-Dichloropurine: A simpler compound with similar antiviral properties but less efficacy.
9-(2-Deoxy-2-fluoro-D-arabinofuranosyl)adenine: Another nucleoside analog with antiviral activity.
3,5-Di-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranosyl)purine: A compound with structural similarities but different functional groups.
Uniqueness
2,6-Dichloro-9-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranosyl)-9H-purine stands out due to its high efficacy in inhibiting viral DNA synthesis and its broad-spectrum antiviral activity. Its unique combination of functional groups and structural features contribute to its exceptional antiviral properties.
属性
分子式 |
C24H21Cl2FN4O5 |
|---|---|
分子量 |
535.3 g/mol |
IUPAC 名称 |
[(2R,4R,5R)-3-benzoyloxy-5-(2,6-dichloro-1,4,5,6-tetrahydropurin-9-yl)-4-fluorooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C24H21Cl2FN4O5/c25-19-17-20(30-24(26)29-19)31(12-28-17)21-16(27)18(36-23(33)14-9-5-2-6-10-14)15(35-21)11-34-22(32)13-7-3-1-4-8-13/h1-10,12,15-21H,11H2,(H,29,30)/t15-,16-,17?,18?,19?,20?,21-/m1/s1 |
InChI 键 |
DCUZDSSMGHTAIX-CDFSWESLSA-N |
手性 SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2C([C@H]([C@@H](O2)N3C=NC4C3N=C(NC4Cl)Cl)F)OC(=O)C5=CC=CC=C5 |
规范 SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4C3N=C(NC4Cl)Cl)F)OC(=O)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(3,5-Dimethoxyphenyl)piperazin-1-yl]-(5-methyl-4-phenyl-1,2,4-triazol-3-yl)methanone](/img/structure/B12404663.png)
![benzyl N-[(2S)-3-cyclopropyl-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]propan-2-yl]carbamate](/img/structure/B12404669.png)

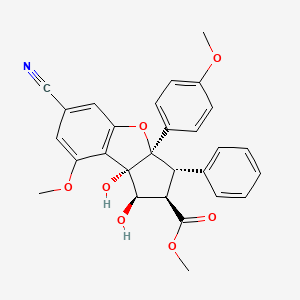

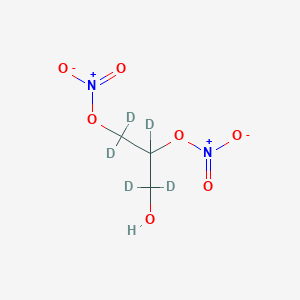
![N-[3-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]propyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide](/img/structure/B12404707.png)
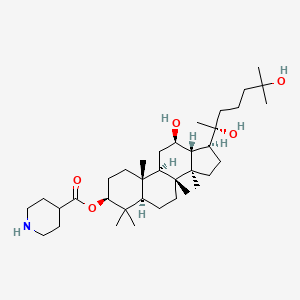
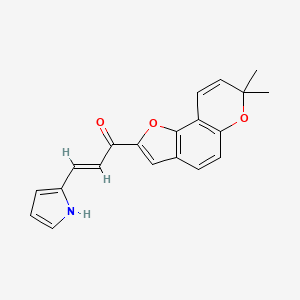
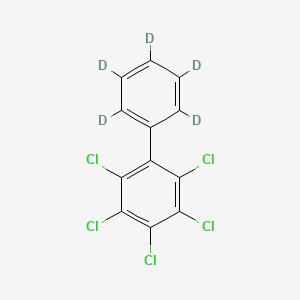
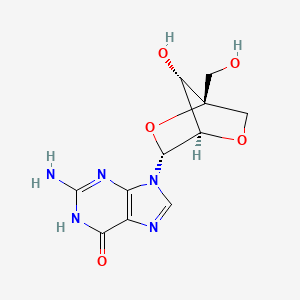
![1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12404726.png)
